molecular formula C20H23N3O5S2 B2506074 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide CAS No. 2034398-03-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Cat. No. B2506074
CAS RN: 2034398-03-1
M. Wt: 449.54
InChI Key: XYSICPIAKUAUII-UHFFFAOYSA-N
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Description

The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives with potential biological activities, such as inhibition of kynurenine 3-hydroxylase and carbonic anhydrases, which are enzymes involved in different physiological and pathological processes. These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a common feature in many therapeutic agents due to its involvement in enzyme inhibition .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various electrophiles or nucleophiles to introduce different substituents that confer specific properties and biological activities to the molecules. For instance, paper describes the synthesis of a benzenesulfonamide derivative through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. Similarly, paper details the synthesis of benzenesulfonamide derivatives starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These synthetic routes are crucial for the development of compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often analyzed using various spectroscopic techniques, such as FTIR, NMR, and UV-Visible spectroscopy, to confirm the identity and purity of the synthesized compounds. Computational methods, such as Density Functional Theory (DFT), are also employed to predict the vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, which are then compared with experimental data to validate the structures .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is typically explored in the context of their biological activities, where they act as inhibitors for specific enzymes. For example, the compounds described in papers , , , and are investigated for their ability to inhibit enzymes like kynurenine 3-hydroxylase and different isoforms of carbonic anhydrase. These enzyme inhibition studies are crucial for understanding the potential therapeutic applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be predicted using computational tools like ADMET predictions, which provide insights into the absorption, distribution, metabolism, excretion, and toxicity of the compounds. The antimicrobial activities of these compounds are often studied using methods like the disk diffusion method to assess their potential as therapeutic agents .

Scientific Research Applications

Synthesis of New Derivatives

Research has explored the synthesis of new chemical derivatives incorporating benzenesulfonamide. One study involved the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This research highlights the utility of related compounds as versatile building blocks for creating a diverse range of chemical structures (Farag et al., 2011).

Microwave-Assisted Synthesis for Anticancer Activity

Another study focused on microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their potential for anticancer activity. This indicates the relevance of benzenesulfonamide derivatives in developing therapeutic agents (Kumar et al., 2015).

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine with benzenesulfonamide derivative groups containing Schiff base have been studied for their potential in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (Pişkin et al., 2020).

Synthesis of Sulfonamide Moiety for Biological Screening

A study on the synthesis, characterization, and biological screening of derivatives containing the sulfonamide moiety has been conducted. This research is significant for understanding the antimicrobial activity of these compounds, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2018).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)30(26,27)21-13-18(15-7-10-28-14-15)22-8-11-29-12-9-22/h1-4,7,10,14,18,21H,5-6,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSICPIAKUAUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide

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